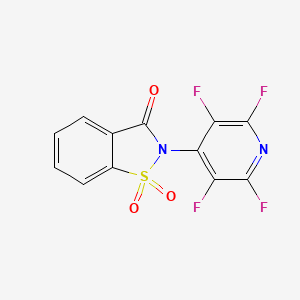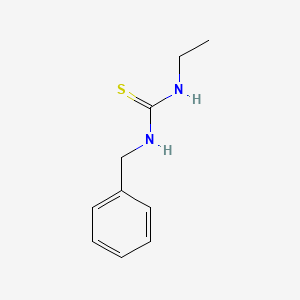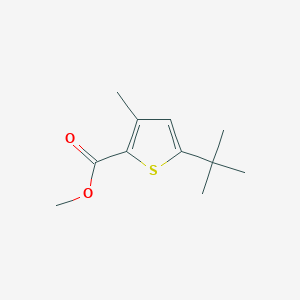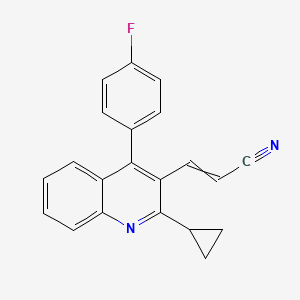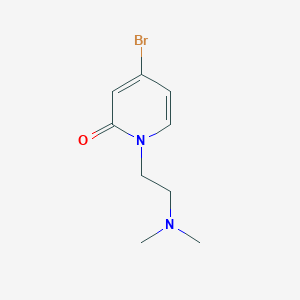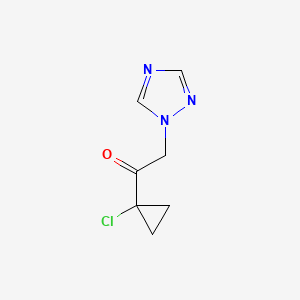
1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic compound that features a chlorocyclopropyl group and a triazole ring. Compounds containing triazole rings are often of interest due to their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves the following steps:
Formation of the Chlorocyclopropyl Group: This can be achieved through the chlorination of cyclopropane using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Attachment of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes as starting materials.
Coupling of the Two Fragments: The final step involves coupling the chlorocyclopropyl group with the triazole ring, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
化学反应分析
Types of Reactions
1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the chlorocyclopropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(1-Chlorocyclopropyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one: Similar structure but with a different triazole ring.
1-(1-Chlorocyclopropyl)-2-(1H-imidazol-1-yl)ethan-1-one: Contains an imidazole ring instead of a triazole ring.
1-(1-Chlorocyclopropyl)-2-(1H-pyrazol-1-yl)ethan-1-one: Contains a pyrazole ring instead of a triazole ring.
Uniqueness
1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is unique due to the presence of the 1,2,4-triazole ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
122669-03-8 |
|---|---|
分子式 |
C7H8ClN3O |
分子量 |
185.61 g/mol |
IUPAC 名称 |
1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C7H8ClN3O/c8-7(1-2-7)6(12)3-11-5-9-4-10-11/h4-5H,1-3H2 |
InChI 键 |
OFBGUOXVCAKOPV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C(=O)CN2C=NC=N2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B8787976.png)
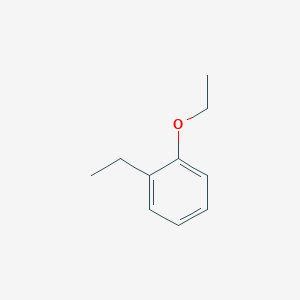
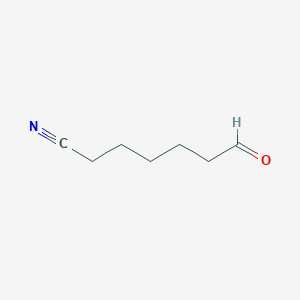
![Methyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate](/img/structure/B8788001.png)
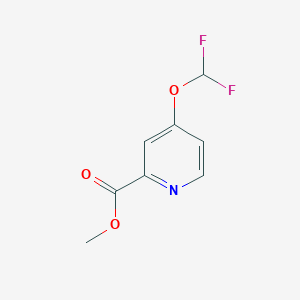

![4-Piperidinone, 1-[2-(2-thienyl)ethyl]-](/img/structure/B8788013.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine](/img/structure/B8788014.png)
![3-Ethoxy-spiro[3.4]octa-2,6-dien-1-one](/img/structure/B8788019.png)
